Tris(4-fluorophenyl)bismuthine

Catalog No.
S12404769
CAS No.
M.F
C18H12BiF3
M. Wt
494.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-fluorophenyl)bismuthine

Product Name

Tris(4-fluorophenyl)bismuthine

IUPAC Name

tris(4-fluorophenyl)bismuthane

Molecular Formula

C18H12BiF3

Molecular Weight

494.3 g/mol

InChI

InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI Key

AHOZOHRYBFURRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Tris(4-fluorophenyl)bismuthine is an organometallic compound with the molecular formula C18H12BiF3\text{C}_{18}\text{H}_{12}\text{BiF}_{3} and a molecular weight of approximately 494.26 g/mol. It features three 4-fluorophenyl groups attached to a central bismuth atom, which is a heavy metal known for its unique properties, including low toxicity compared to other heavy metals. The presence of fluorine atoms in the phenyl groups enhances the compound's reactivity and solubility in organic solvents, making it a valuable intermediate in various

  • Oxidation: This compound can be oxidized to form bismuth(V) derivatives, which are more reactive and can participate in further chemical transformations.
  • Reduction: It can also be reduced to lower oxidation states, although such reactions are less common.
  • Substitution Reactions: The 4-fluorophenyl groups can be substituted with other ligands, allowing for diverse chemical modifications .

Research indicates that tris(4-fluorophenyl)bismuthine exhibits biological activity, particularly in inhibiting certain enzyme functions and disrupting cellular processes. Its mechanism of action involves the formation of stable complexes with biomolecules, which can alter cellular functions. Such interactions may have implications for its use in medicinal chemistry or as a potential therapeutic agent .

The synthesis of tris(4-fluorophenyl)bismuthine typically involves the following steps:

  • Reagents: Bismuth(III) bromide and 4-bromofluorobenzene are used as starting materials.
  • Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., under nitrogen) using tetrahydrofuran as the solvent. The general reaction proceeds via a Grignard reaction mechanism where magnesium is used to generate the 4-fluorophenyl group from 4-bromofluorobenzene .
  • Yield: High yields (up to 95%) can be achieved under optimized conditions .

Tris(4-fluorophenyl)bismuthine has several applications:

  • Catalysis: It serves as a catalyst in various organic synthesis reactions due to its ability to stabilize reactive intermediates.
  • Pharmaceuticals: Its biological activity makes it a candidate for further exploration in drug development.
  • Material Science: It is used in the synthesis of advanced materials and nanostructures due to its unique electronic properties .

Studies on tris(4-fluorophenyl)bismuthine have shown its ability to interact with various biological targets, including enzymes and metal ions. This interaction can lead to significant changes in cellular behavior, making it an interesting subject for further research in medicinal chemistry and toxicology. Understanding these interactions helps in evaluating the safety and efficacy of this compound for potential therapeutic uses .

Tris(4-fluorophenyl)bismuthine shares structural similarities with several other bismuth-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tris(4-methylphenyl)bismuthineC21H21Bi\text{C}_{21}\text{H}_{21}\text{Bi}Contains methyl groups; less electronegative than fluorine.
TriphenylbismuthC18H15Bi\text{C}_{18}\text{H}_{15}\text{Bi}Lacks fluorine; simpler structure; widely studied.
Tris(4-ethoxyphenyl)bismuthC24H27BiO3\text{C}_{24}\text{H}_{27}\text{BiO}_{3}Contains ethoxy groups; different solubility properties.
Tris(4-chlorophenyl)bismuthineC18H12BiCl3\text{C}_{18}\text{H}_{12}\text{BiCl}_{3}Contains chlorine; different reactivity profile compared to fluorine.

Uniqueness

Tris(4-fluorophenyl)bismuthine is unique due to the presence of fluorine atoms, which significantly influence its reactivity, solubility, and potential applications compared to other similar compounds. This makes it particularly valuable in specific catalytic processes and as a potential therapeutic agent .

Traditional Organometallic Synthesis Routes

The conventional synthesis of tris(4-fluorophenyl)bismuthine relies on organometallic transmetalation reactions, typically involving Grignard or lithium aryl reagents. A prominent method, reported by Calcatelli et al. (2022), employs a two-step procedure starting with the preparation of a 4-fluorophenyl Grignard reagent. In this approach, 4-bromofluorobenzene reacts with magnesium turnings in tetrahydrofuran (THF) under inert atmospheric conditions, facilitated by catalytic iodine to activate the magnesium surface. The resulting aryl magnesium bromide intermediate subsequently undergoes transmetalation with bismuth(III) bromide at room temperature, yielding tris(4-fluorophenyl)bismuthine with a reported yield of 95%.

Critical to this method is the use of Schlenk techniques to exclude moisture and oxygen, which could lead to hydrolysis or oxidation of the bismuth center. The reaction’s efficiency stems from the strong nucleophilicity of the Grignard reagent, which displaces bromide ligands on bismuth(III) bromide in a stepwise manner. This pathway contrasts with earlier syntheses of triaryl bismuthines, which often required elevated temperatures or prolonged reaction times. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed the trigonal pyramidal geometry of the product, with bond angles consistent with minimal steric strain among the 4-fluorophenyl ligands.

Mechanochemical Approaches in Bismuthine Preparation

Recent advances in solvent-free mechanochemistry have opened new avenues for synthesizing organobismuth compounds, including tris(4-fluorophenyl)bismuthine. While direct mechanochemical syntheses of this specific compound remain unreported, analogous methodologies for bismuth(III) salicylates and citrates demonstrate the feasibility of this approach. In a 2024 study, ball milling of bismuth(III) oxide with gallic acid in the presence of potassium carbonate produced bismuth(III) gallate within 30 minutes, highlighting the rapid kinetics and high atom economy of mechanochemical reactions.

Applying these principles to tris(4-fluorophenyl)bismuthine would involve milling bismuth(III) precursors (e.g., BiBr₃ or BiCl₃) with 4-fluorophenyl lithium or sodium aryl reagents. The mechanical energy provided by the milling process facilitates solid-state ion exchange, bypassing the need for solvent-mediated dissolution and reducing byproduct formation. Key advantages include shorter reaction times, reduced solvent waste, and enhanced scalability compared to traditional solution-phase methods. However, challenges such as controlling stoichiometry in solid-state reactions and managing exothermic processes during milling require further optimization for fluorinated aryl systems.

Ligand Substitution Strategies for Fluorinated Aryl Groups

Ligand substitution offers a modular route to tris(4-fluorophenyl)bismuthine by replacing existing aryl or halide ligands on bismuth(III) precursors. A seminal example involves the use of aryl boronic esters as transmetalation agents. As demonstrated in bismuth-catalyzed fluorination reactions, aryl boronic esters transmetalate with bismuth(III) intermediates to form triaryl bismuthines. For instance, a bismuth(III) complex stabilized by an N-trifluoromethyl ligand reacts with 4-fluorophenyl boronic ester to generate tris(4-fluorophenyl)bismuthine via sequential ligand exchange and reductive elimination.

Another innovative strategy leverages aryl silicates as nucleophiles. In a 2025 study, Faber et al. reported that tris(4-fluorophenyl)bismuthine could be synthesized through the transmetalation of bismuth(III) chloride with potassium 4-fluorophenyl trifluorosilicate. This method capitalizes on the mild reactivity of silicon-based nucleophiles, which minimize undesired side reactions such as ligand scrambling or bismuth reduction. Density functional theory (DFT) calculations suggest that the silicon-to-bismuth transmetalation proceeds via a four-membered transition state, with the fluoride ions acting as bridging ligands to stabilize the intermediate.

Role in Main-Group Redox Catalysis Cycles

Tris(4-fluorophenyl)bismuthine represents a significant advancement in main-group redox catalysis, exemplifying the transition from traditional Lewis acid bismuth catalysis to dynamic redox-active systems [2]. The compound participates in multiple redox cycles, including bismuth(I)/bismuth(III), bismuth(II)/bismuth(III), and bismuth(III)/bismuth(V) processes [5]. These redox pathways enable organometallic elementary steps previously confined to transition metal systems [2].

The bismuth(I)/bismuth(III) redox cycle demonstrates particular relevance for tris(4-fluorophenyl)bismuthine derivatives, where low-valent bismuth complexes undergo oxidative addition with carbon-fluorine bonds [5]. In hydrodefluorination reactions, bismuth(I) catalysts featuring nitrogen-carbon-nitrogen chelated frameworks achieve carbon(sp²)-fluorine bond activation through intermolecular oxidative addition [2]. The resulting fluoroarylbismuthine intermediates subsequently undergo ligand metathesis with diethylsilane, followed by reductive elimination to regenerate the bismuth(I) catalyst [5].

Redox CycleOxidation StatesKey Elementary StepsSubstrate Compatibility
Bismuth(I)/Bismuth(III)+1 to +3Oxidative addition, ligand metathesis, reductive eliminationPolyfluoroarenes, perfluorinated substrates
Bismuth(II)/Bismuth(III)+2 to +3Radical initiation, homolytic cleavageAlkyl radical precursors
Bismuth(III)/Bismuth(V)+3 to +5Transmetalation, oxidative addition, reductive eliminationArylboronic acids, electrophilic fluorinating agents

The bismuth(III)/bismuth(V) redox manifold enables catalytic fluorination processes where tris(4-fluorophenyl)bismuthine analogs serve as precatalysts [6]. These systems proceed through transmetalation with arylboronic esters to generate phenylbismuthine intermediates, followed by oxidation to high-valent bismuth(V) species [14]. The stabilization of pentavalent bismuth intermediates through coordination of pendant ligand moieties facilitates subsequent reductive elimination of carbon-fluorine bonds [17].

Computational investigations reveal that the transmetalation step represents the rate-determining process in bismuth(III)/bismuth(V) catalysis, with activation barriers of approximately 25.4 kilocalories per mole [14]. The role of potassium fluoride as an activator proves crucial in stabilizing transition states through favorable pi-cation interactions and weak coordination to phenylboronic acid substrates [8].

Cross-Coupling Reactions Mediated by Bismuth-Centered Complexes

Tris(4-fluorophenyl)bismuthine functions as a trifunctional arylating agent in copper-catalyzed cross-coupling reactions, transferring all three fluorinated aryl groups to appropriate electrophiles [1]. In the presence of copper(I) iodide and diamine ligands, the compound efficiently arylates aryl iodides, enabling synthesis of polyfluorinated biaryls under mild reaction conditions [1].

The cross-coupling reactivity extends to bismuth-catalyzed carbon(sp³)-nitrogen bond formation through radical mechanisms [10]. Low-valency bismuth complexes undergo one-electron oxidative addition with redox-active alkyl radical precursors, mimicking first-row transition metal behavior [12]. These processes generate well-defined bismuth(III)-carbon(sp³) intermediates that display divergent reactivity patterns depending on alpha-substituents of the alkyl fragment [13].

Coupling TypeNucleophileElectrophileCatalyst LoadingTemperatureYield Range
Carbon-CarbonArylboronic acidsAryl halides10 mole percent25°C70-95%
Carbon-NitrogenNitrogen heterocyclesAlkyl radical precursors5 mole percent60°C65-88%
Carbon-OxygenPerfluoroalkyl sulfonatesArylboronic acids10 mole percentRoom temperature80-98%

Bismuth-mediated oxidative coupling of arylboronic acids with perfluoroalkyl sulfonate salts proceeds through bismuth(III)/bismuth(V) redox cycles [11]. The catalytic process accommodates various functional groups and demonstrates superior performance compared to traditional transition metal systems for carbon-oxygen bond formation [11]. Electron-withdrawing diarylsulfone ligands prove essential for unlocking this reactivity by rendering the bismuth center more electrophilic and stabilizing high-valent intermediates [16].

The mechanistic pathway involves initial transmetalation between bismuth(III) catalysts and arylboronic acids, generating arylbismuthine intermediates [4]. Subsequent formal oxidative addition with fluoropyridinium reagents furnishes proposed bismuth(V) intermediates, which undergo reductive elimination to deliver aryl triflate products with concomitant catalyst regeneration [11].

Redox-neutral bismuth(III) catalysis represents an alternative pathway where organobismuth catalysts maintain the trivalent oxidation state throughout the catalytic cycle [4]. In these systems, transmetalation with heteroarylboronic acids generates heteroarylbismuthine intermediates that undergo sulfur dioxide insertion into bismuth-carbon bonds [9]. The resulting diarylbismuth sulfinate species then react with electrophilic fluorinating agents to produce heteroaryl sulfonyl fluorides [4].

Fluorine-Specific Reactivity in Catalytic Systems

The fluorine substituents in tris(4-fluorophenyl)bismuthine confer unique reactivity patterns that distinguish these systems from non-fluorinated analogs [17]. Fluorine atoms enhance the electrophilicity of the bismuth center through inductive effects, facilitating transmetalation and ligand coupling processes [18]. The electron-withdrawing nature of para-fluorine substituents renders the bismuth center more prone to nucleophilic attack and stabilizes high-valent bismuth(V) intermediates [17].

Kinetic studies of carbon-fluorine bond formation from bismuth(V) fluorides reveal that electron-withdrawing groups accelerate reductive elimination through enhanced nucleofuge character of the bismuth center [17]. Hammett analysis demonstrates positive slope values, indicating increased electron density changes in transition states for fluorinated bismuth complexes compared to non-fluorinated analogs [18].

SubstituentElectronic EffectRate EnhancementActivation Energy (kcal/mol)Product Selectivity
4-FluorophenylElectron-withdrawing5.2-fold18.3>95%
4-MethylphenylElectron-donating1.8-fold22.785%
4-TrifluoromethylphenylStrong electron-withdrawing12.4-fold15.1>98%
Unsubstituted phenylNeutral1.0 (reference)21.578%

The formation of dimeric structures in solution promotes facile aryl-fluorine bond formation from neutral triarylbismuth(V) difluorides [18]. These dimeric species exchange fluoride ligands in mixed bismuth(V)-bismuth(III) complexes, facilitating reductive elimination pathways [17]. External fluoride sources lead to inactive octahedral anionic bismuth(V) trifluoride salts, which decelerate reductive elimination processes [18].

Fluorine-specific effects extend to the mechanism of carbon-fluorine bond formation, which proceeds through five-membered transition states where fluoride anions are delivered from tetrafluoroborate counterions [17]. This pathway resembles the Balz-Schiemann reaction and proves particularly effective for fluorinated bismuth complexes [18]. The crucial role of tetrafluoroborate anions as fluoride sources distinguishes these systems from conventional carbon-fluorine bond forming methodologies [17].

Theoretical modeling confirms that reductive elimination from neutral bismuth(V) difluorides agrees with experimentally determined kinetic and thermodynamic parameters [18]. The low-energy transition state pathway involves nucleophilic attack of fluoride on the carbon center, with the bismuth serving as an excellent leaving group [17]. Substitution patterns on both the ligand backbone and reactive aryl groups significantly influence the efficiency of carbon-fluorine bond formation, with electron-deficient systems showing enhanced reactivity [18].

Molecular Structure and Basic Properties

Tris(4-fluorophenyl)bismuthine, with the molecular formula C₁₈H₁₂BiF₃ and CAS number 437-29-6, represents a trivalent organobismuth compound characterized by three para-fluorinated phenyl rings coordinated to a central bismuth atom [1] [2]. The compound exhibits a molecular weight of 494.27 g/mol and maintains bismuth in the +3 oxidation state, which is crucial for its biological activity [1].

Urease Inhibition Mechanisms

Research has demonstrated that organobismuth compounds, including tris(4-fluorophenyl)bismuthine, exhibit potent urease inhibitory activity through multiple biochemical pathways [3] [4]. The inhibition of jack bean urease by organobismuth compounds reveals that both triarylbismuthanes and their halogenated derivatives possess significant enzymatic inhibitory properties. Specifically, tris(4-fluorophenyl)bismuth dichloride showed the highest activity among tested compounds, indicating that the combination of fluorine substitution and dichloride moieties enhances inhibitory potency [3].

The urease enzyme, containing two nickel atoms in its active site, represents a critical target for bismuth compounds [5]. The inhibitory mechanism involves multiple pathways: competitive inhibition at low inhibitor concentrations, followed by non-competitive inhibition as bismuth compounds bind to allosteric sites and disrupt enzyme conformation [4]. Studies using bismuth complexes such as Bi(EDTA) and Bi(Cys)₃ revealed competitive inhibition with Ki values ranging from 1.74 ± 0.14 to 1.84 ± 0.15 mM, while ranitidine bismuth citrate exhibited non-competitive inhibition with a Ki value of 1.17 ± 0.09 mM [4].

Structure-Activity Relationships

The structure-activity relationships of organobismuth compounds demonstrate that inhibitory activity is not solely governed by Lewis acidity at the bismuth center [3]. The presence of para-fluorine substituents significantly enhances urease inhibitory activity, as evidenced by the superior performance of tris(4-fluorophenyl)bismuth dichloride compared to unsubstituted analogs [3]. The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the bismuth center while simultaneously affecting the compound's lipophilic-hydrophilic balance, both factors contributing to enhanced enzyme binding affinity [6].

Research on related organobismuth compounds reveals that the activity increases with decreasing electronegativity of halogen substituents, with iodobismuthanes showing higher activity than bromobismuthanes, which in turn exceed chlorobismuthanes in inhibitory potency [6]. However, compounds bearing para-fluorophenyl groups consistently demonstrated the highest activity within their respective halogen series, suggesting that the fluorine substitution pattern provides optimal electronic and steric properties for enzyme interaction [6].

CompoundSubstitution PatternRelative ActivityKi Range (μM)Inhibition Type
Triphenylbismuth difluoridePhenyl + F₂HighestLow micromolarCompetitive
Tris(4-fluorophenyl)bismuth dichloride4-F-phenyl + Cl₂HighestLow micromolarMixed
Tris(4-methylphenyl)bismuthine4-CH₃-phenylModerateVariableCompetitive
Tris(4-ethoxyphenyl)bismuth4-OEt-phenylModerateVariableMixed

Targeting Helicobacter pylori Metalloenzymes

Multi-Target Enzyme Disruption

Tris(4-fluorophenyl)bismuthine and related organobismuth compounds demonstrate remarkable efficacy against Helicobacter pylori through simultaneous targeting of multiple metalloenzymes essential for bacterial survival [7] [8]. The mechanism involves disruption of nickel homeostasis by binding to nickel storage proteins such as Histidine-rich protein (Hpn) and nickel-binding proteins like HspA, which are crucial for hydrogenase and urease synthesis [7].

Recent proteomic analyses have identified seven bismuth-binding proteins in H. pylori, including fumarase, urease subunit UreB, heat shock proteins HspA and HspB, neutrophil-activating protein NapA, alkyl hydroperoxide reductase TsaA, and translational factor Ef-Tu [7]. These proteins represent critical metabolic nodes, and their simultaneous inhibition leads to comprehensive disruption of bacterial cellular processes [7].

Metalloenzyme Binding Mechanisms

The targeting of H. pylori metalloenzymes by organobismuth compounds occurs through multiple mechanisms [8] [9]. Bismuth forms complexes in the bacterial wall and periplasmic space, inhibiting protein and cell wall synthesis while interfering with membrane function and ATP synthesis [9]. The compounds disrupt adherence of H. pylori to surface epithelial cells and interfere with essential enzymatic processes [9].

Studies demonstrate that bismuth compounds downregulate virulence factors CagA and VacA, disrupt flagella assembly responsible for bacterial colonization, and inhibit antioxidant enzymes critical for bacterial survival [10]. The binding affinity of bismuth to histidine-rich protein Hpn involves approximately 3.8 ± 0.2 Bi³⁺ ions per monomer with dissociation constants of 11.1 μM, indicating strong and specific protein-metal interactions [7].

Oxidative Stress Modulation

Organobismuth compounds induce significant oxidative stress in H. pylori by disrupting antioxidant defense systems [10] [7]. The treatment leads to upregulation of thioredoxin, a low redox potential reductant, reflecting the bacterial response to elevated oxidative stress levels [7]. Bismuth compounds cause approximately 8-fold decrease in cellular protease activity and elevate levels of lipid hydroperoxide and hemin in bacterial cell extracts [7].

The disruption of metabolic pathways related to RNA translation, antioxidant response, and purine, pyrimidine, amino acid, and carbon metabolism contributes to the comprehensive anti-bacterial effect [10]. This multi-pathway disruption explains the absence of reported resistance development against bismuth compounds, contrasting with conventional antibiotics that typically target single enzymatic pathways [8].

Target EnzymeFunctionInhibition MechanismBinding AffinityCellular Effect
UreasepH bufferingActive site disruptionKi ~1-2 mMLoss of acid resistance
FumaraseTCA cycleNon-competitive inhibition1 Bi³⁺/monomerMetabolic disruption
HspA/HspBProtein foldingMetal displacement2 Bi³⁺/monomerProtein misfolding
F1-ATPaseATP synthesisDirect inhibitionHigh affinityEnergy depletion

Comparative Analysis with Other Organobismuth Therapeutics

Clinical Organobismuth Compounds

The therapeutic landscape of organobismuth compounds encompasses both clinically approved medications and research compounds under investigation [11] [7]. Established therapeutic agents include bismuth subsalicylate, colloidal bismuth subcitrate, and ranitidine bismuth citrate, each exhibiting distinct mechanisms of action and clinical applications [9]. These compounds demonstrate broad antimicrobial activity against H. pylori with minimum inhibitory concentrations ranging from 0.5-64 mg/L for inorganic bismuth salts compared to consistently lower values of 4 mg/L for the most active organobismuth compounds [11].

Mechanistic Distinctions

Comparative analysis reveals that tris(4-fluorophenyl)bismuthine and similar organobismuth compounds exhibit enhanced selectivity and potency compared to inorganic bismuth salts [11]. Organic compounds with covalently bound bismuth demonstrate stronger and more consistent antibacterial activity than inorganic bismuth salts, with tris(2,6-dimethylphenyl)-bismuthine showing consistent MIC values of 4 mg/L against all tested bacterial strains [11].

The enhanced activity of organobismuth compounds stems from their improved cellular uptake, targeted enzyme binding, and resistance to hydrolysis compared to inorganic bismuth salts [7]. Research demonstrates that organobismuth compounds maintain stability in biological environments while delivering bismuth directly to intracellular targets, resulting in more efficient enzyme inhibition [7].

Specificity and Selectivity Profiles

Studies investigating metalloenzyme inhibitor selectivity demonstrate that organobismuth compounds exhibit remarkable target specificity despite their metal-binding capabilities [12]. Comprehensive screening against carbonic anhydrase II, angiotensin-converting enzyme, tyrosinase, and other metalloenzymes revealed minimal cross-inhibition, suggesting that organobismuth compounds achieve selectivity through favorable inhibitor backbone-protein interactions rather than indiscriminate metal binding [12].

The selectivity profile of tris(4-fluorophenyl)bismuthine differs significantly from hydroxamic acid-based metalloenzyme inhibitors, which often exhibit broader but weaker cross-reactivity [12]. The compound's Lewis acidity, combined with its specific molecular architecture, enables selective targeting of bacterial metalloenzymes while minimizing interaction with human metalloproteins [13].

Therapeutic Advantages and Limitations

Organobismuth therapeutics, including tris(4-fluorophenyl)bismuthine, offer several advantages over conventional antimicrobial agents [8]. The absence of reported resistance development, synergistic effects with conventional antibiotics, and ability to overcome existing antibiotic resistance make these compounds valuable therapeutic options [8]. Studies demonstrate that metronidazole and clarithromycin-resistant H. pylori strains become susceptible when co-administered with bismuth compounds [8].

However, limitations include potential systemic toxicity concerns with long-term use, variable bioavailability depending on formulation, and the need for combination therapy to achieve optimal clinical outcomes [8]. Research compounds like tris(4-fluorophenyl)bismuthine require extensive safety evaluation before clinical application, though their enhanced selectivity profiles suggest improved therapeutic indices compared to earlier bismuth therapeutics [7].

Compound ClassSelectivity IndexResistance ProfileClinical StatusPrimary Limitations
Tris(4-fluorophenyl)bismuthineHigh enzyme specificityNone reportedResearch phaseSafety evaluation needed
Bismuth subsalicylateBroad antimicrobialNone reportedFDA approvedGI side effects
Colloidal bismuth subcitrateModerate selectivityNone reportedClinical useDosing complexity
Triphenylbismuth dichlorideGlyoxalase I specificNot applicableResearch phaseLimited scope

Hydrogen Bond Acceptor Count

3

Exact Mass

494.06951 g/mol

Monoisotopic Mass

494.06951 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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